molecular formula C25H19N9 B8196399 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole

Cat. No.: B8196399
M. Wt: 445.5 g/mol
InChI Key: RXEGXHNIDYKMNS-UHFFFAOYSA-N
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Description

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a complex organic compound that features a carbazole core substituted with four imidazole groups at positions 1, 3, 6, and 8, and a methyl group at position 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of biphenyl derivatives.

    Introduction of Imidazole Groups: The imidazole groups are introduced via nucleophilic substitution reactions. This involves the reaction of the carbazole core with imidazole in the presence of a suitable base such as potassium carbonate.

    Methylation: The final step involves the methylation of the carbazole core at position 9, which can be achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The imidazole groups can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole groups.

    Substitution: The imidazole groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole groups would yield imidazole N-oxides, while nucleophilic substitution could introduce various functional groups onto the imidazole rings.

Scientific Research Applications

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to coordinate with metal ions.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties.

    Biological Studies: It can be used as a probe in biological assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole groups can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetra(1H-imidazol-1-yl)pyrene: Similar structure but with a pyrene core instead of carbazole.

    1,3,6,8-Tetra(1H-imidazol-1-yl)benzene: Features a benzene core with four imidazole groups.

Uniqueness

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is unique due to the presence of both the carbazole core and the methyl group at position 9, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

IUPAC Name

1,3,6,8-tetra(imidazol-1-yl)-9-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N9/c1-30-24-20(10-18(31-6-2-26-14-31)12-22(24)33-8-4-28-16-33)21-11-19(32-7-3-27-15-32)13-23(25(21)30)34-9-5-29-17-34/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEGXHNIDYKMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2N3C=CN=C3)N4C=CN=C4)C5=C1C(=CC(=C5)N6C=CN=C6)N7C=CN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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